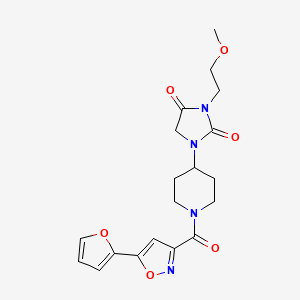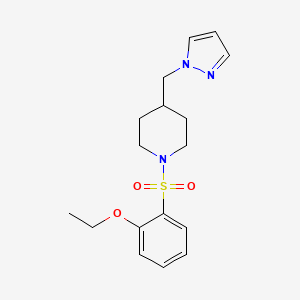
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole, also known as K777, is a potent inhibitor of parasite growth and host invasion. It has a molecular formula of C22H20ClN3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a bicyclic compound formed by the fusion of benzene and imidazole. It also has a pyridinyl group and a methylbenzyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 361.87. More detailed properties like boiling point, melting point, and density can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antiprotozoal Activity : 1H-benzimidazole derivatives, including those with chloro-, bromo-, and methyl-analogues, show efficacy against Acanthamoeba castellanii. Notably, 5,6-dimethyl-1H-benzotriazole exhibited higher efficacy than the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).
Antibacterial and Cytotoxicity Studies : Novel benzyl-substituted N-heterocyclic carbene-silver complexes, including those derived from 5,6-dimethyl-1H-benzimidazole, have shown significant antibacterial activity and improved cytotoxicity against human renal-cancer cell lines (Patil et al., 2011).
Synthesis and Green Metric Evaluation : Studies on the synthesis of related pyridine and benzimidazole derivatives focus on improving green metrics like atom economy and reaction mass efficiency, indicating a growing emphasis on sustainable chemistry (Gilbile et al., 2017).
Chemical Properties and Synthesis
Generation under Phase Transfer Catalysis : The synthesis of certain dimethyl-1H-benzimidazol-1-yl pyrimidines under kinetically controlled phase transfer catalysis conditions has been investigated, highlighting the versatility of these compounds in chemical synthesis (Sharma et al., 2005).
Structure-Activity Relationships : Studies have explored the relationships between the structure of benzimidazole derivatives and their biological activity, demonstrating the importance of the benzimidazole moiety in drug design (Saluja et al., 1996).
Photosynthesis of Halomethyl Derivatives : The photocyclization of various pyrimidines to form azinobenzimidazoles has been examined, showing the potential for creating novel compounds with unique properties (Frolov, 2002).
Applications in Medicine and Materials Science
Microwave-Mediated Synthesis of Heterocycles : The use of benzimidazole-based heterocycles in the efficient microwave-mediated synthesis of novel compounds indicates their utility in rapid, scalable chemical processes (Darweesh et al., 2016).
Antiviral Activity : Certain chloro derivatives of benzimidazole have been found to be more active in inhibiting influenza virus multiplication than their methyl counterparts, highlighting their potential in antiviral drug development (Tamm et al., 1954).
Crystal Structure Studies : Analysis of the crystal structures of benzimidazole derivatives provides insights into their molecular geometry and potential applications in material science (Elguero et al., 1976).
Wirkmechanismus
While the exact mechanism of action is not specified, it’s known that this compound acts as a potent inhibitor of parasite growth and host invasion.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-6-4-7-17(10-14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-8-5-9-24-21(18)23/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSZIHZWZBXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)
![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)


![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2424168.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2424172.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424174.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2424176.png)
![methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2424177.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2424178.png)
